molecular formula C14H10ClF3N2O3 B2664780 Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate CAS No. 251557-24-1

Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate

Cat. No.: B2664780
CAS No.: 251557-24-1
M. Wt: 346.69
InChI Key: CWGQYKVEQPOBBA-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate is a synthetic organic compound belonging to the pyridazine family This compound is characterized by the presence of a pyridazine ring substituted with a 4-chlorophenyl group, a trifluoromethyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of Substituents: The 4-chlorophenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or bases as catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-fluorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate
  • Ethyl 1-(4-bromophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate
  • Ethyl 1-(4-methylphenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate

Uniqueness

Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O3/c1-2-23-13(22)12-10(14(16,17)18)7-11(21)20(19-12)9-5-3-8(15)4-6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGQYKVEQPOBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1C(F)(F)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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